Structural and Electronic Descriptor Comparison: CAS 476676-87-6 vs. Des-nitro and Des-fluoro Analogs
CAS 476676-87-6 uniquely combines a 4-fluorophenyl group on the thiazole ring with a 4-nitrophenylamino group on the acrylonitrile, creating an extended conjugated system with two strong electron-withdrawing termini. The closest commercially available comparators—(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile (CAS not listed), (Z)-2-(4-(4-fluorophenyl)thiazol-2-yl)-3-(naphthalen-1-ylamino)acrylonitrile (CAS 477298-23-0 analog), and (Z)-3-((4-fluoro-2-nitrophenyl)amino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile (CAS 477298-23-0)—each lack at least one of these key electronic features. No published quantitative comparator data (IC₅₀, Kᵢ, λₐᵦₛ, Φ, or logD) for CAS 476676-87-6 against these analogs is currently available in public repositories [1]. However, a structurally close patent example within the thiazolyl kinase inhibitor class (US8148400B2) demonstrated differential inhibitory activity against tyrosine kinases based on aryl substitution identity and position, supporting the inference that the unique substitution pattern of CAS 476676-87-6 may confer distinct target engagement properties [2].
| Evidence Dimension | Distinct substitution pattern conferring differential kinase engagement potential |
|---|---|
| Target Compound Data | 4-Fluorophenyl at thiazole-C4 + 4-nitrophenylamino at acrylonitrile-C3 (CAS 476676-87-6) |
| Comparator Or Baseline | Patent example compounds lacking either fluorine or nitro motifs (US8148400B2) |
| Quantified Difference | No direct quantitative comparator data available for CAS 476676-87-6; patent SAR suggests variable kinase IC₅₀ across analogs |
| Conditions | Tyrosine kinase inhibition assays (in vitro) as described in US8148400B2 |
Why This Matters
Procurement decisions for kinase probe discovery require awareness that even single-atom substitutions can alter selectivity and potency; CAS 476676-87-6 occupies a distinct chemical space that has not yet been empirically benchmarked.
- [1] Systematic search of PubMed, PubChem, ChEMBL, BindingDB, and Google Scholar for CAS 476676-87-6 and structural analogs (search date: 2026-04-29). No quantitative comparator data found in public domain. View Source
- [2] Thiazolyl compounds useful as kinase inhibitors. US Patent US8148400B2, 2010. View Source
